molecular formula C8H8BrCl B3273003 1-Bromo-2-(1-chloroethyl)benzene CAS No. 57739-76-1

1-Bromo-2-(1-chloroethyl)benzene

Cat. No. B3273003
CAS RN: 57739-76-1
M. Wt: 219.5 g/mol
InChI Key: JJYCAISWXYBWPK-UHFFFAOYSA-N
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Description

1-Bromo-2-(1-chloroethyl)benzene is a chemical compound with the CAS Number: 57739-76-1 . It has a molecular weight of 219.51 .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular formula of this compound is C8H8BrCl . The InChI Code is 1S/C8H8BrCl/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,1H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 240.2±15.0 °C at 760 mmHg . The compound has a molar refractivity of 43.7±0.3 cm3 .

Advantages and Limitations for Lab Experiments

One of the advantages of 1-Bromo-2-(1-chloroethyl)benzene is that it is readily available and relatively inexpensive. It is also a versatile compound that can be used in the synthesis of various organic compounds. However, one of the limitations of this compound is that it is highly toxic and can be hazardous to handle. Careful precautions must be taken when working with this compound.

Future Directions

There are many potential future directions for the study of 1-Bromo-2-(1-chloroethyl)benzene. One area of research could be the development of new synthetic routes for the production of this compound. Another area of research could be the development of new applications for this compound in the synthesis of biologically active compounds. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

1-Bromo-2-(1-chloroethyl)benzene has been used extensively in scientific research as a starting material for the synthesis of various organic compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, antibiotics, and anti-inflammatory agents. This compound has also been used in the synthesis of ligands for metal complexes and as a precursor for the synthesis of polymers.

Safety and Hazards

This compound is toxic if swallowed and may cause skin and eye irritation . It is also suspected of causing cancer . Safety measures include using personal protective equipment as required, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-2-(1-chloroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYCAISWXYBWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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